

Molecular Weight, Formula, and Characterization of C₁₀H₁₀F₃NO₂: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate
CAS No.:	96445-22-6
Cat. No.:	B2830925

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Executive Summary

As a Senior Application Scientist navigating the complexities of pharmaceutical intermediates, I frequently encounter the molecular formula C₁₀H₁₀F₃NO₂. While this formula can represent multiple isomeric structures, its most pharmaceutically critical manifestation is[1]. With a molecular weight of 233.19 g/mol and a monoisotopic mass of[2], this compound serves as the indispensable chiral backbone for the synthesis of Sitagliptin (Januvia), a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor used globally for the management of type 2 diabetes[3].

This whitepaper dissects the physicochemical properties of C₁₀H₁₀F₃NO₂, the causality behind its structural design, and provides a field-validated LC-MS/MS methodology for its rigorous analytical characterization.

Physicochemical Profiling & Structural Causality

In drug development, every atom serves a mechanistic purpose. The structural architecture of C₁₀H₁₀F₃NO₂ is intentionally designed to maximize both pharmacokinetic stability and target binding affinity.

- **The Trifluorophenyl Ring:** The substitution of three fluorine atoms on the phenyl ring is not arbitrary. Fluorine's high electronegativity modulates the pKa of adjacent functional groups and significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, the 2,4,5-trifluoro pattern perfectly occupies the S1 hydrophobic pocket of the DPP-4 enzyme.
- **The Butanoic Acid Scaffold:** The carboxylic acid provides the necessary reactive handle for the final amidation step (coupling with a triazole derivative) to yield the[4].
- **The (R)-Chiral Center:** The stereochemistry of the primary amine is the most critical feature. Only the (R)-enantiomer correctly aligns with the glutamate residues (Glu205 and Glu206) in the DPP-4 active site to form essential salt bridges.

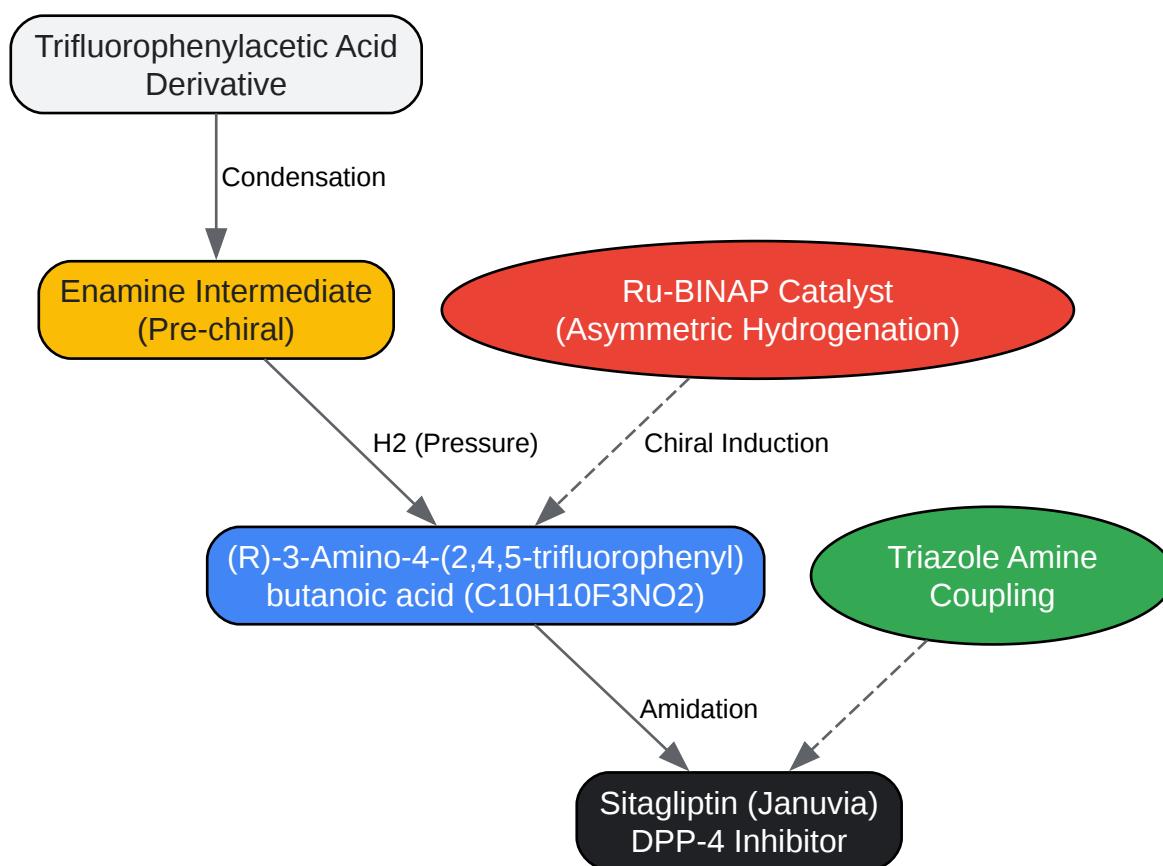
Quantitative Physicochemical Data

To facilitate rapid reference during assay development, the core quantitative parameters of C₁₀H₁₀F₃NO₂ are summarized below:

Property	Value	Analytical Relevance
Molecular Formula	C10H10F3NO2	Defines isotopic distribution for MS profiling.
Molecular Weight	233.19 g/mol	Standard molar mass for stoichiometric calculations[1].
Monoisotopic Mass	233.06636 Da	Target exact mass for high-resolution MS (HRMS)[2].
XLogP3-AA	-1.2	Indicates moderate hydrophilicity; dictates reversed-phase LC conditions[1].
Hydrogen Bond Donors	2	Influences solubility and chromatographic tailing.
Hydrogen Bond Acceptors	5	Dictates interaction with polar stationary phases.

Mechanistic Role in Drug Development: The Sitagliptin Pathway

The synthesis of C10H10F3NO2 requires precise stereocontrol. In industrial workflows, the compound is typically generated via the asymmetric hydrogenation of a pre-chiral enamine intermediate. The causality here is driven by yield and enantiomeric excess (ee); using a Ruthenium-BINAP catalyst under high hydrogen pressure forces the stereoselective addition of hydrogen across the double bond, exclusively yielding the (R)-configuration required for Sitagliptin[4].



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Figure 1: Synthetic pathway of Sitagliptin highlighting the C₁₀H₁₀F₃NO₂ intermediate.

Analytical Methodology: LC-MS/MS Characterization Protocol

To ensure the purity and concentration of C₁₀H₁₀F₃NO₂ in synthetic batches or biological matrices, a robust, self-validating LC-MS/MS protocol is required.

Causality of the Method: We utilize Positive Electrospray Ionization (ESI+) because the primary aliphatic amine of C₁₀H₁₀F₃NO₂ is highly basic and readily accepts a proton in acidic mobile phases, yielding a dominant [M+H]⁺ precursor ion at m/z 234.07[2]. During Collision-Induced Dissociation (CID), the molecule predictably loses a water molecule from the carboxylic acid moiety, generating a stable product ion at m/z 216.06[2].

Step-by-Step LC-MS/MS Workflow

Step 1: Sample Preparation & Self-Validation

- **Internal Standard Spiking:** Aliquot 50 μL of the sample and immediately spike with 10 μL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ^{13}C -labeled $\text{C}_{10}\text{H}_{10}\text{F}_3\text{NO}_2$.
Causality: The SIL-IS acts as a self-validating control, correcting for any matrix-induced ionization suppression or extraction losses.
- **Protein Precipitation:** Add 200 μL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the analyte.
- **Centrifugation:** Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

- **Column Selection:** Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm).
Causality: The C18 phase effectively retains the moderately polar zwitterion when paired with an acidic mobile phase that suppresses the ionization of the carboxylic acid.
- **Mobile Phase:** Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
- **Gradient:** Ramp from 5% B to 60% B over 3 minutes to elute the compound sharply.

Step 3: Mass Spectrometric Detection (MRM)

- **Source Parameters:** Set the ESI source to positive mode (+). Capillary voltage at 3.5 kV.
- **Transitions:** Monitor the primary Multiple Reaction Monitoring (MRM) transition: m/z 234.07 \rightarrow 216.06 (Quantifier) and m/z 234.07 \rightarrow 198.05 (Qualifier).
- **System Suitability:** Before batch acquisition, run a solvent blank to confirm zero carryover, followed by a Lower Limit of Quantification (LLOQ) standard to verify signal-to-noise ($S/N > 10$).



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Figure 2: LC-MS/MS targeted workflow for C₁₀H₁₀F₃NO₂ quantification and validation.

Conclusion

The compound C₁₀H₁₀F₃NO₂ is far more than a simple molecular formula; as (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, it is a triumph of rational drug design. By understanding its exact mass, stereochemical requirements, and ionization behavior, analytical scientists can develop highly robust, self-validating assays that ensure the integrity of the pharmaceutical supply chain.

References

- Title: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - PubChem Source: nih.gov URL: [\[Link\]](#)
- Title: 790203-84-8 (C₁₀H₁₀F₃NO₂) - PubChemLite Source: uni.lu URL: [\[Link\]](#)

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Sources

- 1. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C₁₀H₁₀F₃NO₂ | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. sandoopharma.com [sandoopharma.com]
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